1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8): A Critical Intermediate in SMN2 Splicing Modulator Synthesis
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8): A Critical Intermediate in SMN2 Splicing Modulator Synthesis
Executive Summary
In the landscape of modern neurotherapeutics, the precision of active pharmaceutical ingredients (APIs) relies heavily on the stereoelectronic properties of their foundational building blocks. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8) is a highly specialized fluorinated acetophenone derivative[1]. It serves as a critical pharmacophoric intermediate in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives—a class of small molecules designed to treat Spinal Muscular Atrophy (SMA) by modulating the splicing of the SMN2 pre-mRNA[2].
This whitepaper provides an in-depth technical analysis of CAS 142265-69-8, detailing its physicochemical profile, structural causality in drug design, and self-validating synthetic protocols for its application in API development.
Physicochemical Profiling & Structural Rationale
To utilize CAS 142265-69-8 effectively, chemists must understand how its specific functional groups dictate both its chemical reactivity and its ultimate biological efficacy.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone | [1] |
| CAS Number | 142265-69-8 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Monoisotopic Mass | 198.06923 Da | [3] |
| Predicted CCS [M+H]⁺ | 137.2 Ų | [3] |
| Predicted CCS [M+Na]⁺ | 147.0 Ų | [3] |
Structural Causality in Drug Design
The architecture of this molecule is not arbitrary; each substituent plays a distinct role in downstream pharmacological efficacy:
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The Acetyl Group (C1): Serves as the primary synthetic handle. The acidic α-protons allow for facile enolization, making it an ideal substrate for aldol condensations to build complex heterocyclic cores (e.g., pyrimidines).
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The 2-Fluoro Substituent: Fluorine's high electronegativity inductively modulates the pKa of the adjacent protons and increases the lipophilicity of the final drug. More importantly, in the context of RNA-binding therapeutics, the fluorine atom can engage in multipolar interactions with nucleobases at the target binding site, restricting the molecule's conformation to an active pose[4].
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The 4,5-Dimethoxy Groups: These act as strong electron-donating groups via resonance, enriching the π-electron density of the aromatic ring. This enhanced electron density is critical for establishing strong π-π stacking interactions with unpaired adenines (such as the G-2A-1G+1U+2 motif) within RNA bulges at the 5'-splice site[4].
Application in SMA Therapeutics
Spinal Muscular Atrophy (SMA) is a severe neurodegenerative disorder caused by mutations or deletions in the SMN1 gene[2]. Patients rely on a paralogous gene, SMN2, which unfortunately undergoes alternative splicing that skips Exon 7, resulting in a truncated, unstable protein[2].
Derivatives synthesized from CAS 142265-69-8 act as SMN2 splicing modulators. By binding directly to the SMN2 pre-mRNA at the 5'-splice site, these molecules stabilize the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization forces the spliceosome to recognize and include Exon 7, restoring the production of full-length, functional SMN protein[2].
Mechanism of SMN2 pre-mRNA splicing modification by therapeutics derived from CAS 142265-69-8.
Synthetic Utility: Self-Validating Experimental Protocol
To incorporate CAS 142265-69-8 into a larger heterocyclic scaffold, an Aldol condensation is typically the first step. The following protocol outlines the synthesis of a chalcone intermediate, designed as a self-validating system to ensure high fidelity and yield.
Step-by-Step Methodology: Kinetic Aldol Condensation
Step 1: Kinetic Enolate Formation
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Procedure: Dissolve 1.0 eq of CAS 142265-69-8 in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to -78°C. Dropwise, add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS). Stir for 30 minutes.
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Causality: LiHMDS is a bulky, strong base. Operating at -78°C ensures kinetic enolate formation at the less hindered α-methyl group, preventing thermodynamic equilibration and unwanted self-condensation of the acetophenone.
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Self-Validation: Extract a 10 µL aliquot, quench in deuterated methanol (CD₃OD), and analyze via LC-MS. The disappearance of the parent mass (m/z 199.07) confirms complete enolization.
Step 2: Electrophilic Addition
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Procedure: Slowly add 1.05 eq of the target aryl aldehyde (dissolved in anhydrous THF) to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature over 4 hours.
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Causality: Slow addition prevents local concentration spikes that could lead to polymerization. Warming to room temperature provides the activation energy necessary for the subsequent dehydration step (E1cB mechanism) to form the α,β-unsaturated ketone.
Step 3: Quenching and Isolation
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Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/EtOAc system. The product should appear as a distinct, highly UV-active spot (due to the extended conjugated π-system) with an Rf value lower than the starting acetophenone.
Analytical Characterization & Quality Control
Rigorous quality control of CAS 142265-69-8 is mandatory before downstream API synthesis. The following workflow guarantees structural integrity.
Self-validating analytical workflow for the quality control of CAS 142265-69-8.
Expected Analytical Signatures:
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LC-MS (ESI+): High-resolution mass spectrometry should yield a primary adduct [M+H]⁺ at m/z 199.07651 with a predicted Collision Cross Section (CCS) of 137.2 Ų, and a sodium adduct [M+Na]⁺ at m/z 221.05845 [3].
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¹H NMR (400 MHz, CDCl₃):
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A sharp singlet at ~2.5 ppm (3H) corresponding to the acetyl methyl group.
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Two distinct singlets at ~3.9 ppm (6H) corresponding to the two methoxy groups.
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Two aromatic protons in the 6.5–7.5 ppm range; the proton ortho to the fluorine will exhibit characteristic doublet splitting due to ¹H-¹⁹F scalar coupling (J-coupling ~10-12 Hz).
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References
- Halochem | CAS 142265-69-8 | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone |
- PubChemLite (Université du Luxembourg) | 142265-69-8 (C10H11FO3)
- Google Patents | EA029542B1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR
- RCSB Protein Data Bank | 8R62: Solution structure of Risdiplam bound to the RNA duplex formed upon 5'-splice site recognition |
